Cas no 89595-64-2 ((2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid)

(2S)-2-(Carbamoylamino)-3-(1H-indol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring an indole moiety and a carbamoylamino functional group. Its structural characteristics make it valuable in peptide synthesis and medicinal chemistry, particularly as a building block for bioactive compounds targeting neurological and oncological pathways. The stereospecific (S)-configuration ensures precise molecular interactions in enantioselective applications. The indole ring system enhances binding affinity to biological targets, while the carbamoyl group contributes to hydrogen-bonding potential, improving solubility and stability. This compound is commonly utilized in research involving enzyme inhibition, receptor modulation, and drug discovery due to its well-defined reactivity and compatibility with solid-phase peptide synthesis protocols.
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid structure
89595-64-2 structure
Product Name:(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
CAS No:89595-64-2
MF:C12H13N3O3
MW:247.249922513962
MDL:MFCD00056924
CID:712047
PubChem ID:688417
Update Time:2025-05-28

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophan,N-(aminocarbonyl)-
    • N-Carbamoyl-L-tryptoph
    • N-CARBAMYL-L-TRYPTOPHAN
    • (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
    • N-carbamoyltryptophan
    • (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoicacid
    • SCHEMBL3831270
    • EN300-87531
    • CHEMBL3774825
    • Z360054116
    • 89595-64-2
    • BDBM50151492
    • MDL: MFCD00056924
    • Inchi: 1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1
    • InChI Key: NWLXJVDJMARXSP-JTQLQIEISA-N
    • SMILES: OC([C@H](CC1=CNC2C=CC=CC1=2)NC(N)=O)=O

Computed Properties

  • Exact Mass: 247.09569129g/mol
  • Monoisotopic Mass: 247.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 108Ų

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid Security Information

  • WGK Germany:3

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid Pricemore >>

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Additional information on (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

Comprehensive Overview of (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid (CAS No. 89595-64-2)

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, with the CAS number 89595-64-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole moiety and carbamoylamino functional group, plays a pivotal role in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and enzyme inhibition studies, as its structural features mimic natural amino acids and neurotransmitters.

The compound's molecular structure includes an indole ring, a common motif in many biologically active compounds, such as tryptophan derivatives and serotonin analogs. This structural similarity makes it a valuable building block in the development of neurological therapeutics and metabolic regulators. Recent studies have explored its role in modulating protein-protein interactions and its potential as a precursor for peptide-based drugs. These applications align with current trends in precision medicine and targeted therapy, which are highly searched topics in scientific and medical communities.

From a synthetic chemistry perspective, (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid is often synthesized via asymmetric catalysis or enzymatic resolution to ensure high enantiomeric purity. Its chirality is critical for its biological activity, as the (2S)-configuration is typically more active in interacting with biological targets. This aspect is particularly relevant to researchers investigating stereoselective synthesis and chiral drug development, which are trending topics in organic chemistry forums and publications.

In addition to its pharmaceutical applications, this compound is also studied for its potential in agricultural chemistry. Its indole core is structurally similar to plant growth regulators, such as auxins, making it a candidate for developing novel biostimulants. This aligns with the growing interest in sustainable agriculture and eco-friendly crop enhancers, which are frequently searched by agronomists and environmental scientists.

The analytical characterization of CAS No. 89595-64-2 typically involves advanced techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the compound's purity and confirm its structural integrity, which is essential for regulatory compliance and quality control in industrial and academic settings. Discussions around these techniques are prevalent in analytical chemistry circles, reflecting their importance in modern research.

As the demand for custom synthesis and high-purity compounds increases, (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid remains a compound of interest for contract research organizations (CROs) and pharmaceutical manufacturers. Its versatility and relevance to cutting-edge research ensure its continued prominence in scientific literature and patent applications. For those exploring structure-activity relationships (SAR) or bioisosteric replacements, this compound offers a compelling case study.

In summary, (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid (CAS No. 89595-64-2) is a multifaceted compound with broad applications in drug development, agricultural science, and chemical synthesis. Its unique properties and alignment with current research trends make it a valuable subject for further investigation. Whether you're a chemist, biologist, or agricultural researcher, understanding this compound's potential can provide insights into solving some of today's most pressing scientific challenges.

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